N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring multiple pyrazole rings, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in the survival and proliferation of pathogens like Leishmania and Plasmodium . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.
1-Phenyl-1H-pyrazole: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its complex structure, which allows for multiple points of chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-15-14-20(23(30)24-11-8-12-28-17(3)13-16(2)26-28)21-18(4)27-29(22(21)25-15)19-9-6-5-7-10-19/h5-7,9-10,13-14H,8,11-12H2,1-4H3,(H,24,30) |
InChI Key |
ZHLBDKQPONPVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NCCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
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